![molecular formula C17H12N2O2 B8041879 2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B8041879.png)
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : A study by Shishkina et al. (2019) examined polymorphic structures of compounds including 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealing potential anticancer activities due to the strong intermolecular interactions in these structures (Shishkina et al., 2019).
Antimicrobial Activity : Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2013).
Antimicrobial and Pharmacological Properties : Baliyan (2018) highlighted that oxadiazoles, including 1,3,4-chromeno oxadiazoles, have important pharmacological and antimicrobial properties (Baliyan, 2018).
Antioxidant Activity : Research by Kumar K. et al. (2018) on coumarin derivatives containing 1,2,3-triazole ring indicated significant in-vitro antioxidant properties (Kumar K. et al., 2018).
Anti-inflammatory and Analgesic Activity : Akhter et al. (2011) found that derivatives of 1,3,4-oxadiazole exhibit dual cyclooxygenase/lipoxygenase inhibitory activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Akhter et al., 2011).
Anticonvulsant Properties : Siddiqui et al. (2009) synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticonvulsant activity, finding them to be effective and less neurotoxic compared to standard drugs (Siddiqui et al., 2009).
properties
IUPAC Name |
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-2-6-12(7-3-1)16-18-19-17(21-16)14-10-13-8-4-5-9-15(13)20-11-14/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDMFGIIUZLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-chromen-3-yl)-5-phenyl-1,3,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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